molecular formula C10H9NO4 B13527439 4,6-dihydroxy-1-methyl-1H-indole-2-carboxylicacid

4,6-dihydroxy-1-methyl-1H-indole-2-carboxylicacid

Cat. No.: B13527439
M. Wt: 207.18 g/mol
InChI Key: HASBYQROBDPLLT-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with clinical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 4,6-dihydroxy-1-methyl-1H-indole-2-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .

Industrial Production Methods

Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid has various scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dihydroxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, influencing biological processes such as cell signaling and metabolism. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dihydroxy-1-methyl-1H-indole-2-carboxylic acid is unique due to its specific hydroxyl and carboxyl functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

4,6-dihydroxy-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C10H9NO4/c1-11-7-2-5(12)3-9(13)6(7)4-8(11)10(14)15/h2-4,12-13H,1H3,(H,14,15)

InChI Key

HASBYQROBDPLLT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2O)O)C(=O)O

Origin of Product

United States

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